molecular formula C26H52O3 B1236727 26-Hydroxyhexacosanoic acid CAS No. 506-47-8

26-Hydroxyhexacosanoic acid

Cat. No. B1236727
CAS RN: 506-47-8
M. Wt: 412.7 g/mol
InChI Key: GGDUSUKUCOFETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

26-hydroxyhexacosanoic acid is the omega-hydroxy fatty acid obtained by hydroxylation at position 26 of hexacosanoic acid. It has a role as a metabolite. It is an omega-hydroxy fatty acid and a very long-chain fatty acid. It derives from a hexacosanoic acid. It is a conjugate acid of a 26-hydroxyhexacosanoate.

Scientific Research Applications

  • Synthesis and Chemical Applications

    • 26-Hydroxyhexacosanoic acid, similar to other hydroxy acids, plays a pivotal role in the synthesis of modified peptides and in industries such as polyamide synthetic fibers (e.g., nylon) (Markowska et al., 2021). These hydroxy acids are often used as linkers in biologically active structures, showcasing their versatility in chemical synthesis and industrial applications.
  • Rheological and Biophysical Characteristics

    • The study of hydroxy acids like 26-Hydroxyhexacosanoic acid is crucial in understanding the rheological and biophysical characteristics of various compounds. For instance, Sundaram and Cassuto (2013) researched the rheological properties of hyaluronic acid fillers, highlighting the importance of understanding the physical properties of hydroxy acids in medical and cosmetic applications (Sundaram & Cassuto, 2013).
  • Agricultural Applications

    • In agriculture, hydroxy acids and their derivatives play a role as allelochemicals in crops like wheat, rye, and maize. Fomsgaard et al. (2004) discussed the transformation of hydroxamic acids in soil, emphasizing their potential in suppressing weeds and soil-borne diseases (Fomsgaard et al., 2004).
  • Biomedical Research

    • Hydroxy acids, including 26-Hydroxyhexacosanoic acid, are significant in biomedical research, particularly in the study of their effects on skin. Kornhauser et al. (2010) explored the applications of hydroxy acids in treating conditions like photoaging, acne, and pigmentation disorders (Kornhauser et al., 2010).
  • Pharmaceutical Industry

    • The pharmaceutical industry benefits from the study of hydroxy acids, particularly in the development of formulations for skin treatments and other therapeutic applications. Their role in formulations is critical for ensuring safety and efficacy (Kornhauser et al., 2010).

properties

IUPAC Name

26-hydroxyhexacosanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O3/c27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26(28)29/h27H,1-25H2,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDUSUKUCOFETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415596
Record name 26-hydroxyhexacosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

26-Hydroxyhexacosanoic acid

CAS RN

506-47-8
Record name 26-Hydroxyhexacosanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=506-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 26-hydroxyhexacosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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